2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid

Description

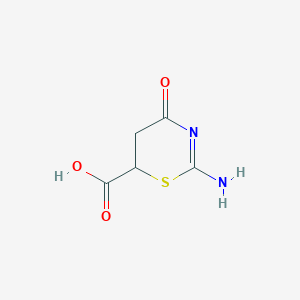

2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid is a bicyclic heterocyclic compound featuring a 1,3-thiazine ring fused with a dihydro-pyran-like structure. Its core framework includes an amino group at position 2, a ketone at position 4, and a carboxylic acid substituent at position 6 (Figure 1). The presence of both amino and carboxylic acid groups enhances its reactivity, enabling participation in diverse synthetic pathways, such as cycloadditions and nucleophilic substitutions .

Propriétés

Numéro CAS |

70596-36-0 |

|---|---|

Formule moléculaire |

C5H6N2O3S |

Poids moléculaire |

174.18 g/mol |

Nom IUPAC |

2-amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid |

InChI |

InChI=1S/C5H6N2O3S/c6-5-7-3(8)1-2(11-5)4(9)10/h2H,1H2,(H,9,10)(H2,6,7,8) |

Clé InChI |

VVWUMKXFIHHFOT-UHFFFAOYSA-N |

SMILES |

C1C(SC(=NC1=O)N)C(=O)O |

SMILES canonique |

C1C(SC(=NC1=O)N)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Cyclization of Glycine-Derived Enamino Amides

A common synthetic approach involves the cyclization of glycine-derived enamino amides with appropriate cyclizing agents under reflux conditions. This method typically uses:

- Precursors: Glycine derivatives or 2-aminothiazol-4(5H)-one derivatives.

- Cyclizing agents: Sodium acetate and acetic acid.

- Reaction conditions: Reflux for 3–5 hours.

- Purification: Recrystallization from mixtures such as DMF/acetic acid, followed by washing with acetic acid, water, ethanol, and diethyl ether to isolate crystalline products.

Optimization of stoichiometric ratios (e.g., 0.11 mol aldehyde per 0.1 mol thiazolone) and catalyst concentration can improve yields and purity.

Thiourea Cyclization from α,β-Unsaturated Acyl Isothiocyanates

Another method involves the reaction of α,β-unsaturated acyl isothiocyanates with primary or secondary amines to form thioureas, which then cyclize upon heating (e.g., in hot benzene) to yield 2,6-disubstituted 5,6-dihydro-4H-1,3-thiazin-4-ones. This approach is supported by spectral analysis (IR, ¹H NMR, mass spectrometry) confirming the structure of the products.

Three-Component One-Pot Reactions

Recent advances include one-pot, three-component reactions involving:

- Aldehydes,

- Amines (e.g., 2-morpholinoethanamine),

- 3-Mercaptopropionic acid.

These reactions proceed under mild conditions to form thiazine derivatives efficiently, often with good yields and minimal purification steps.

Industrial Production Considerations

Industrial synthesis focuses on scalability and efficiency:

- Use of continuous flow reactors and automated synthesis platforms to enhance throughput.

- Optimization of reaction parameters (temperature, solvent, catalyst) to maximize yield and purity.

- Implementation of robust purification protocols to ensure product consistency.

Reaction Mechanisms and Chemical Transformations

The key step in the preparation is the cyclization forming the 1,3-thiazine ring, typically via intramolecular nucleophilic attack of the amino group on a carbonyl or thiocarbonyl carbon.

| Step | Description | Typical Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of thiourea intermediate | Reaction of isothiocyanate with amine | Thiourea derivative |

| 2 | Cyclization | Heating in benzene or reflux in acetic acid | 1,3-Thiazine ring closure |

| 3 | Purification | Recrystallization, washing | Pure 2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid |

Analytical Validation of the Product

Post-synthesis, the compound’s structure and purity are confirmed by:

- X-ray crystallography: To determine ring conformation and bond lengths.

- NMR spectroscopy (¹H and ¹³C): To verify substituent positions and hydrogen bonding.

- Mass spectrometry: To confirm molecular weight.

- Computational methods (DFT calculations): To support structural assignments and predict reactivity.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- Reaction time and stoichiometry critically affect yield and purity.

- Use of chiral catalysts or additives can improve stereochemical purity.

- Continuous flow synthesis offers better control and scalability.

- Alternative solvents and catalysts are explored to reduce reaction times and environmental impact.

- Structural integrity is consistently confirmed by multi-technique analysis.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazine derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated that derivatives of thiazine compounds exhibit notable antimicrobial properties. For instance, studies have shown that thiazine derivatives can inhibit the growth of bacterial strains such as Escherichia coli and Staphylococcus aureus, making them potential candidates for developing new antibiotics .

Anticancer Properties

Thiazine derivatives have been explored for their anticancer potential. A notable study synthesized a series of thiazine-based compounds that displayed cytotoxic effects against various cancer cell lines, including colon and breast cancer. These compounds induced apoptosis in cancer cells, suggesting their utility in cancer therapy .

| Compound | Cancer Type | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | Colon | 5.0 | Apoptosis induction |

| Compound B | Breast | 3.5 | Cell cycle arrest |

Enzyme Inhibition

Thiazine derivatives have also been investigated for their ability to inhibit specific enzymes involved in disease pathways. For example, some compounds have shown inhibitory effects on leucyl-tRNA synthetase, which is crucial for protein synthesis in bacteria and cancer cells .

Herbicidal Activity

The compound has been evaluated for its herbicidal properties. Research indicates that certain thiazine derivatives can effectively control weed growth by inhibiting key metabolic processes in plants. This application is particularly promising for developing environmentally friendly herbicides .

Syntheses and Reactions

2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid can be utilized as a building block in organic synthesis. Its reactive functional groups allow it to participate in various chemical reactions, facilitating the development of more complex molecules used in pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of synthesized thiazine derivatives against multiple bacterial strains. The results indicated that certain modifications to the thiazine structure significantly enhanced antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Drug Development

In another research effort, a series of thiazine derivatives were synthesized and tested against human cancer cell lines. The study found that specific structural modifications led to increased potency and selectivity towards cancer cells while minimizing toxicity to normal cells .

Mécanisme D'action

The mechanism by which 2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the biological context and the target molecules.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The compound’s closest analogs include derivatives with modified functional groups or substituents. Key examples are:

Key Observations :

- Polarity and Solubility : The carboxylic acid group in the parent compound enhances water solubility compared to its methyl ester analog, which is more lipophilic .

- Bioactivity : The complex β-lactam-thiazine hybrid in demonstrates antibacterial properties, unlike the parent compound, which lacks reported antimicrobial activity.

- Synthetic Utility: The nitrile-containing naphthyridine derivative () is synthesized via enaminone reactions, highlighting the role of electron-withdrawing groups in directing cyclization pathways.

Spectroscopic and Reactivity Differences

- Infrared Spectroscopy: The parent compound’s carboxylic acid group exhibits a C=O stretch at ~1735 cm⁻¹, while its methyl ester analog shows a lower-frequency ester C=O stretch at ~1723 cm⁻¹ . The β-lactam-thiazine hybrid () displays additional peaks for triazinedione (1685 cm⁻¹) and methoxyimino groups, confirming structural complexity .

NMR Spectroscopy :

Reactivity :

Activité Biologique

2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound's structure is characterized by a thiazine ring containing nitrogen and sulfur atoms, which contributes to its diverse biological activities. Below are the key chemical properties:

| Property | Value |

|---|---|

| CAS No. | 70596-36-0 |

| Molecular Formula | C5H6N2O3S |

| Molecular Weight | 174.18 g/mol |

| IUPAC Name | This compound |

| SMILES | C1C(SC(=NC1=O)N)C(=O)O |

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of α-amino acids with thioamides under acidic conditions to form the thiazine ring. Variations may include the use of microwave irradiation or sonication to enhance yield and purity in industrial settings .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of thiazine compounds possess significant antimicrobial properties. For instance, certain derivatives have demonstrated effectiveness against various bacterial strains and fungi . The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

Antitumor Activity

Research into thiazine derivatives has revealed promising antitumor effects. In vitro studies indicated that specific compounds can inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways .

Anti-inflammatory and Analgesic Effects

Thiazine derivatives have been investigated for their anti-inflammatory properties. Experimental models suggest that these compounds may modulate inflammatory cytokines and inhibit pathways associated with pain .

Antidiabetic Activity

Emerging research indicates potential antidiabetic effects, with some thiazine derivatives showing the ability to enhance insulin sensitivity and reduce blood glucose levels in animal models .

The biological effects of this compound are primarily mediated through its interaction with specific enzymes and receptors. The compound can act as an enzyme inhibitor by binding to active sites or allosteric sites, thereby modulating enzymatic activity. For example, it may inhibit nitric oxide synthase (NOS), leading to reduced nitric oxide production and subsequent anti-inflammatory effects .

Case Studies

Several studies illustrate the compound's efficacy:

- Antimicrobial Efficacy Study : A series of 2-amino-thiazine derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results showed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating strong antimicrobial activity .

- Antitumor Activity in Cell Lines : In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with specific thiazine derivatives resulted in a significant reduction in cell viability (IC50 values around 20 µM) compared to control groups .

- Anti-inflammatory Effects : In animal models of arthritis, administration of thiazine derivatives resulted in decreased paw swelling and lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Q & A

Q. What are the recommended synthetic routes for 2-amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid, and how can reaction conditions be optimized?

A typical synthesis involves condensation of a β-keto acid derivative with thiourea or thioamide precursors under acidic conditions. For example, analogous thiazine derivatives have been synthesized via refluxing in acetic acid with sodium acetate as a catalyst (e.g., 3-formyl-indole-2-carboxylic acid + thiazolidinone derivatives, 2.5–3 hours) . Optimization may include adjusting molar ratios (e.g., 1:1 stoichiometry), temperature control (reflux at ~110°C), and catalyst loading (e.g., 0.01 mol sodium acetate per 0.01 mol substrate). Post-synthesis purification often involves recrystallization from acetic acid or ethanol .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key methods include:

- NMR spectroscopy : Look for characteristic signals such as δ ~192.6 ppm (C=O carbonyl), δ ~171.4–173.0 ppm (C4/C6 unresolved carbons), and aromatic proton signals in the δ 6.5–8.5 ppm range .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–280 nm) to assess purity.

- Mass spectrometry : Confirm molecular weight (e.g., expected [M+H]+ ion at m/z 203.2 for C₇H₈N₂O₃S) .

Q. What safety precautions are critical when handling this compound in the lab?

- Inhalation : Work in a fume hood; if exposed, move to fresh air immediately .

- Skin/eye contact : Rinse with copious water (≥15 minutes for eyes) and seek medical evaluation .

- Storage : Keep in a cool, dry environment (<25°C) away from oxidizing agents. Use PPE (gloves, lab coat, goggles) .

Advanced Research Questions

Q. How can regioselective modifications at the 2-amino or 4-oxo positions be achieved to explore structure-activity relationships (SAR)?

- Amino group modifications : Acylation or alkylation using activated esters (e.g., N-hydroxysuccinimide) under basic conditions (pH 8–9) .

- 4-Oxo substitution : Introduce heterocyclic moieties via Knoevenagel condensation or Michael addition, as seen in bicyclic cephalosporin analogs .

- Thiazine ring functionalization : Use halogenation (e.g., Cl/Br) at C5/C6 for cross-coupling reactions (Suzuki or Buchwald-Hartwig) .

Q. How should researchers address contradictory solubility or stability data in different solvents?

- Solubility profiling : Test in DMSO, water (buffered at pH 4–9), and ethanol. For example, analogous thiazine-carboxylic acids show pH-dependent solubility, with improved solubility in alkaline media (pKa ~3.5–4.2 for the carboxylic group) .

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC. Note that photodegradation may occur under UV light .

Q. What strategies can optimize yield in multi-step syntheses involving this compound?

- Stepwise purification : Isolate intermediates via column chromatography (silica gel, EtOAc/hexane gradients) to minimize side reactions .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) for key cyclization steps .

- Scale-up considerations : Use continuous-flow reactors for exothermic steps (e.g., cyclocondensations) to improve heat dissipation .

Q. How can computational modeling predict biological activity or binding modes of derivatives?

Q. What mechanisms explain the compound’s instability under acidic or basic conditions?

- Acidic hydrolysis : Protonation of the 4-oxo group leads to ring-opening via β-elimination, forming thiol and acrylamide byproducts .

- Basic degradation : Deprotonation of the carboxylic acid group may trigger decarboxylation or dimerization . Stabilize with buffered solutions (pH 6–7) during storage.

Data Analysis & Experimental Design

Q. How can researchers resolve overlapping NMR signals for C4 and C6 carbons?

- Use 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations between C4 (δ ~171 ppm) and H5/H6 protons can confirm assignments .

- Isotopic labeling : Synthesize ¹³C-labeled analogs to track specific carbons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.